3-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro core and a piperazine ring substituted with a 3-chlorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multiple steps. One common approach begins with the alkylation of 3-chlorophenylpiperazine with an appropriate alkylating agent, such as 2-chloro-1-(3-chlorophenyl)ethanone . This intermediate is then subjected to cyclization reactions to form the diazaspiro core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its anticonvulsant and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. It has been observed to bind moderately to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of electrical signals in neurons . This binding can modulate the activity of these channels, leading to its anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives: These compounds share structural similarities and have been studied for their anticonvulsant activities.
3-(4-arylpiperazin-1-yl)cinnolines: Known for their antifungal and antitumor properties.
Uniqueness
3-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to interact with neuronal sodium channels sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H23ClN4O3 |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C19H23ClN4O3/c20-14-4-3-5-15(12-14)22-8-10-23(11-9-22)16(25)13-24-17(26)19(21-18(24)27)6-1-2-7-19/h3-5,12H,1-2,6-11,13H2,(H,21,27) |
InChI Key |
MSHNIOBSDFDLGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.